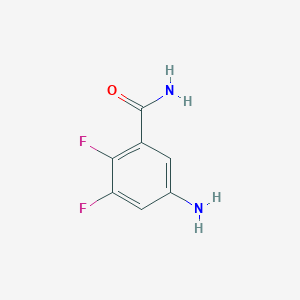

5-Amino-2,3-difluorobenzamide

Description

5-Amino-2,3-difluorobenzamide is a fluorinated benzamide derivative with the molecular formula C₇H₆F₂N₂O. Its structure features an amino (-NH₂) group at the 5-position, fluorine atoms at the 2- and 3-positions, and a carboxamide (-CONH₂) group at the 1-position (Figure 1). This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, as evidenced by its commercial availability through specialized suppliers .

Adapting this method, the diamine intermediate could undergo amidation to yield the target benzamide.

Properties

Molecular Formula |

C7H6F2N2O |

|---|---|

Molecular Weight |

172.13 g/mol |

IUPAC Name |

5-amino-2,3-difluorobenzamide |

InChI |

InChI=1S/C7H6F2N2O/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2H,10H2,(H2,11,12) |

InChI Key |

JQPJTHOTRNNNIK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)N)F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of 5-Amino-2,3-difluorobenzamide may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalyzed hydrogenation reduction and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2,3-difluorobenzamide undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.

Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, where it acts as a nucleophile and replaces a leaving group on another molecule.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitrating agents. Conditions typically involve the use of a Lewis acid catalyst.

Nucleophilic Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used, with conditions involving a base to facilitate the reaction.

Major Products Formed:

Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of 5-Amino-2,3-difluorobenzamide.

Nucleophilic Substitution: Products include N-substituted derivatives, where the amino group is replaced by an alkyl or acyl group.

Scientific Research Applications

Medicinal Chemistry Applications

5-Amino-2,3-difluorobenzamide has been investigated for its potential as a therapeutic agent against various diseases. Its derivatives have shown promise in combating parasitic infections, particularly human African trypanosomiasis (HAT). For instance, research indicates that certain derivatives exhibit significant antitrypanosomal activity, with some achieving complete cures in murine models . This positions 5-amino-2,3-difluorobenzamide as a lead compound for further drug development aimed at treating neglected tropical diseases.

Biological Research

In biological research, 5-amino-2,3-difluorobenzamide serves as a useful tool for studying enzyme interactions and cellular processes. It can be utilized in Förster resonance energy transfer (FRET) experiments to monitor conformational changes in proteins or biomolecular interactions. Such studies are crucial for understanding the mechanisms of action of various biological molecules and can lead to the identification of new therapeutic targets .

Chemical Synthesis

The synthesis of 5-amino-2,3-difluorobenzamide can be achieved through various chemical pathways involving different starting materials. For example, it can be synthesized from 4,5-diaminopyrimidine and 2,3-difluorobenzoic acid under specific reaction conditions . This versatility in synthesis allows for modifications that can enhance its biological activity or alter its pharmacokinetic properties.

Case Studies and Research Findings

Several case studies have documented the efficacy and application of 5-amino-2,3-difluorobenzamide in real-world scenarios:

- Case Study on Antitrypanosomal Activity : A study demonstrated that derivatives of 5-amino-2,3-difluorobenzamide exhibited potent activity against Trypanosoma brucei, achieving high cure rates in infected mice. This finding underscores the compound's potential as a new lead for drug development against HAT .

- FRET Applications : In another study utilizing FRET techniques, researchers employed 5-amino-2,3-difluorobenzamide to investigate small molecule-induced conformational changes in proteins. This method provided insights into the dynamic interactions between biomolecules and their environments .

Summary of Key Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Potential therapeutic agent against human African trypanosomiasis; derivatives show significant efficacy. |

| Biological Research | Used in FRET experiments to study protein conformational changes and biomolecular interactions. |

| Chemical Synthesis | Synthesized from various precursors; allows for structural modifications to enhance activity. |

Mechanism of Action

The mechanism of action of 5-Amino-2,3-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzyme activity, depending on its structure and the nature of the target enzyme. The presence of amino and difluoro groups can influence the compound’s binding affinity and specificity towards its target .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-amino-2,3-difluorobenzamide with key analogs in terms of substituents, molecular properties, and applications:

Key Observations :

- Fluorine vs. Bromine’s electron-withdrawing effect is weaker than fluorine’s, which may influence acidity (pKa) and solubility .

- Carboxamide vs. Carboxylic Acid : The -CONH₂ group in benzamides enhances hydrogen-bonding capacity compared to -COOH, making them more suitable for binding biological targets (e.g., enzymes) .

- Cyclic vs. Aromatic Systems: Luminol’s phthalazinedione scaffold enables radical scavenging and chemiluminescence, whereas 5-amino-2,3-difluorobenzamide’s planar aromatic structure favors interactions with flat binding pockets in drug targets .

Biological Activity

5-Amino-2,3-difluorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential applications of this compound, supported by research findings and case studies.

Chemical Structure and Properties

5-Amino-2,3-difluorobenzamide features a benzene ring with an amino group at the 5-position and two fluorine atoms at the 2 and 3 positions. This unique substitution pattern contributes to its reactivity and biological activity. The molecular formula is CHFNO, with a molecular weight of approximately 174.13 g/mol.

The biological activity of 5-amino-2,3-difluorobenzamide is primarily attributed to its ability to interact with specific enzymes and proteins:

- Enzyme Inhibition : The compound acts as an inhibitor or modulator of enzyme activity. Its structural features allow it to bind effectively to enzyme active sites, influencing metabolic pathways.

- Targeting FtsZ Protein : Similar compounds have shown promise as inhibitors of the bacterial cell division protein FtsZ, which is crucial for bacterial cytokinesis. Inhibition of FtsZ disrupts bacterial cell division, making it a valuable target for antimicrobial development .

Antimicrobial Properties

Research indicates that derivatives of difluorobenzamides exhibit significant antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). For instance:

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values as low as 1 µg/mL for certain derivatives against MRSA strains, demonstrating potent antibacterial effects .

- Synergistic Effects : Some studies suggest that these compounds can enhance the efficacy of existing antibiotics, potentially reversing resistance mechanisms in bacteria .

Antiviral Activity

In addition to antimicrobial properties, 5-amino-2,3-difluorobenzamide has been investigated for its antiviral potential:

- Hepatitis B Virus (HBV) : Benzamide derivatives have been shown to reduce cytoplasmic HBV DNA levels significantly. They promote the formation of empty capsids by interacting specifically with HBV core proteins .

Case Studies and Research Findings

-

Antimicrobial Efficacy :

Compound MIC (µg/mL) Activity Against Compound 1 4 MRSA Compound 4 1 MRSA Compound 5 4 MRSA - Antiviral Activity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.